3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar pyrroloquinoline compounds involves a stepwise [3+2] cycloaddition/reductive cyclization from readily available 2-nitrochalcones and activated methylene isocyanides . Another method involves the reaction of 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC) via a one-pot van Leusen reaction and cyclization under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazoloquinoline core. This core is a fused ring system that includes a pyrazole ring (a five-membered ring with two nitrogen atoms) and a quinoline ring (a fused ring of benzene and pyridine) .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its fused ring structure and multiple functional groups. The reactions may involve the pyrazoloquinoline core and could be influenced by the ethoxy and fluorophenyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Information about its exact properties such as melting point, boiling point, solubility, etc., is not available in the retrieved data .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the FLT3 and haspin kinases . These kinases play critical roles in various cancer cell lines, including acute myeloid leukemia (AML), making them important targets for therapeutic intervention .
Mode of Action
The compound interacts with its targets through its 3H-pyrazolo[4,3-f]quinoline core , a privileged fusion moiety from quinoline and indazole . This moiety acts as a kinase hinge binder, facilitating the inhibition of the FLT3 and haspin kinases . The compound’s interaction with these kinases results in the inhibition of their phosphorylation, thereby disrupting their normal function .
Biochemical Pathways
It is known that the inhibition of flt3 and haspin kinases can disrupt various cellular processes, including cell proliferation
Pharmacokinetics
The chemical modifications on the quinolone scaffold, such as those found in this compound, have been shown to boost the physical, chemical, pharmacokinetic, and pharmacological properties .
Result of Action
The compound’s action results in the inhibition of the proliferation of FLT3-driven AML cell lines . This is evidenced by the decrease in the phosphorylation of both FLT3 and histone H3, a haspin target, in treated cells .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-30-20-11-5-17(6-12-20)24-22-15-27-23-13-4-16(2)14-21(23)25(22)29(28-24)19-9-7-18(26)8-10-19/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXDGWIXVRGFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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